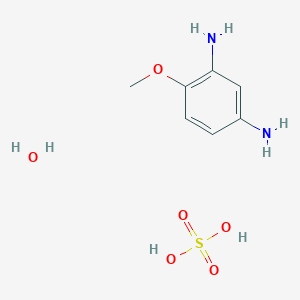
2,4-Diaminoanisole sulfate hydrate
Overview
Description
2,4-Diaminoanisole sulfate hydrate (DASH) is a highly soluble, water-soluble compound with a wide variety of applications in science and industry. It is a white, crystalline solid with a molecular formula of C7H10N2O4S•H2O. DASH is used in a variety of chemical processes, including the synthesis of organic compounds, the production of pharmaceuticals, and the preparation of catalysts. The use of DASH in laboratory experiments has been increasing due to its low toxicity, ease of use, and wide range of applications.
Scientific Research Applications
Environmental Impact and Toxicology
Global Trends and Toxicity Studies : Research on the toxicity and mutagenicity of similar compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D), has advanced significantly. These studies highlight the environmental impact, occupational risks, and the need for future research to focus on molecular biology, especially gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Material Science and Biomaterials
Hydroxyapatite and Calcium Sulphate Composites : The combination of hydroxyapatite with calcium sulfate shows promising applications as a bone substitute, demonstrating good clinical outcomes in various applications due to its ability to transform to bone throughout the entire volume (Nilsson, Zheng, & Tägil, 2013).
Sulfated Chitin and Chitosan as Biomaterials : Sulfated derivatives of chitin and chitosan are emerging as promising materials for biomedical applications, including drug delivery systems and blood compatibility, due to their non-toxic, biodegradable, and biocompatible nature (Jayakumar, Nwe, Tokura, & Tamura, 2007).
Concrete and Cement Research
Gypsum Formation in Concrete : Studies have investigated the formation of gypsum during sulfate attack on concrete, aiming to understand its consequences, including potential expansion and cracking (Tian & Cohen, 2000).
Limestone Filler in Cementitious Materials : The use of limestone as a constituent of cement or as a sand replacement has been studied for its benefits to the properties of self-compacting concretes and its resistance to external sulfate attack (Irassar, 2009).
Mechanism of Action
Target of Action
The primary targets of 2,4-Diaminoanisole sulfate hydrate are the skin, thyroid, and liver . It also affects the reproductive system . These organs are crucial for various physiological processes, including metabolism, growth, and reproduction.
Mode of Action
This compound is a weakly acidic compound . It can act as either an oxidizing agent or reducing agent . This dual nature allows it to interact with its targets in different ways, leading to various biochemical changes.
Pharmacokinetics
Itswater solubility suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic profile and how it impacts the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets and mode of action. In animals, exposure to this compound has been associated with skin irritation, changes in thyroid and liver function, and teratogenic effects . It is also considered a potential occupational carcinogen .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it darkens on exposure to light , which could potentially affect its stability and efficacy. Furthermore, its use and potential effects can be influenced by occupational exposure controls and personal protective measures .
Safety and Hazards
Properties
IUPAC Name |
4-methoxybenzene-1,3-diamine;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O4S.H2O/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4;/h2-4H,8-9H2,1H3;(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYRYWNGILOCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018653 | |
| Record name | 4-Methoxybenzene-1,3-diamine sulfate hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-56-2 | |
| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate, hydrate (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminoanisole sulfate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminoanisole sulfate salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOANISOLE SULFATE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7R2Y9533S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)



![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)






